Sakacin A is a small, heat-stable bacteriocin produced by the bacterium Lactobacillus sakei Lb706. This compound exhibits significant antimicrobial properties, particularly against Listeria monocytogenes, making it valuable in food preservation and safety applications. Sakacin A is classified as a class IIa bacteriocin, which are characterized by their small size and cationic nature, allowing them to disrupt the membranes of target bacteria.
Sakacin A is derived from Lactobacillus sakei, a species known for its role in food fermentation. The production of Sakacin A is encoded by specific genes within the bacterial genome, which are organized into operons responsible for both its synthesis and immunity mechanisms. The classification of Sakacin A as a class IIa bacteriocin highlights its structural features and functional capabilities, particularly its ability to inhibit the growth of pathogenic bacteria.
The synthesis of Sakacin A is influenced by environmental conditions, notably temperature, and is regulated by a pheromone peptide through a three-component regulatory system. This system includes genes that encode for proteins necessary for the production and immunity to Sakacin A. The synthesis process can be optimized using various culture media, with research indicating that specific formulations can enhance yield and efficiency in producing this bacteriocin .
Sakacin A consists of 41 amino acids arranged in a specific sequence that contributes to its antimicrobial activity. The molecular weight of Sakacin A has been estimated through techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and mass spectrometry, confirming its identity as a small peptide .
Sakacin A functions primarily through membrane disruption in target bacteria. Its mechanism involves binding to bacterial membranes and forming pores, leading to cell lysis. This action is facilitated by its cationic nature, which allows it to interact effectively with negatively charged bacterial membranes.
The antimicrobial action of Sakacin A involves several steps:
This mechanism underscores the effectiveness of Sakacin A as an antilisterial agent, particularly in food safety applications .
Relevant data indicates that Sakacin A maintains its antimicrobial properties across a range of environmental conditions .
Sakacin A has several scientific uses:
Sakacin A is a ribosomally synthesized antimicrobial peptide belonging to class IIa bacteriocins, a subgroup characterized by their strong antilisterial activity, heat stability, and conserved YGNGV motif near the N-terminus. Class IIa bacteriocins (termed "pediocin-like bacteriocins") are produced by lactic acid bacteria (LAB) and exert bactericidal effects primarily through membrane permeabilization. Unlike class I bacteriocins (lantibiotics), class IIa peptides lack extensive post-translational modifications, typically possessing only disulfide bridges essential for stability and function [1] [5] [6]. Sakacin A exhibits typical class IIa properties: a low molecular mass (4.3 kDa), cationic charge (+3 net charge across pH ranges), and narrow target spectrum focused on Gram-positive pathogens [1] [7].
Sakacin A was first identified in 1989 by Schillinger and Lücke during screening of LAB strains isolated from raw meat samples. The producer strain, Lactobacillus sakei Lb706, demonstrated potent inhibition against Listeria monocytogenes and related species. Initial purification revealed a heat-stable peptide (retaining activity after 30 min at 100°C) and protease-sensitive nature, confirming its proteinaceous identity. Early biochemical characterization established its molecular weight (~4.3 kDa) and disulfide bond-dependent activity, distinguishing it from other known bacteriocins at the time [1] [7]. The designation "sakacin" derives from the species name sakei, establishing a naming convention for bacteriocins from this bacterium. By the mid-1990s, cloning and sequencing of the sapA gene provided the complete amino acid sequence and revealed its operon organization [1] [9].
Sakacin A is primarily produced by specific strains of Lactobacillus sakei (reclassified as Latilactobacillus sakei), a facultatively heterofermentative, psychrotrophic lactic acid bacterium indigenous to meat and fermented food ecosystems. Key producer strains include Lb706 (the prototype), LTH673, and subspecies like L. sakei subsp. sakei 23K. Whole-genome sequencing of strain 23K revealed a 1.88 Mb chromosome encoding 1,879 proteins and 84 RNA genes, providing insights into its metabolic adaptability and bacteriocin production capabilities [2] [3] [7]. While L. sakei is the primary source, genetically identical peptides (e.g., curvacin A from L. curvatus) exist, differing only in regulatory elements and expression profiles rather than primary structure [1] [7]. These strains thrive in nutrient-rich anaerobic environments like meat, fish, and fermented vegetables, where sakacin A production confers an ecological competitive advantage.
The mature, active sakacin A peptide comprises 41 amino acid residues (molecular mass: 4308.9 Da), derived from a 59-amino-acid prepeptide by proteolytic cleavage of an 18-residue N-terminal leader sequence. Its primary structure features a positively charged N-terminal domain (pI=9.31) containing the conserved class IIa motif "YGNGV" and a hydrophobic C-terminal domain dominated by glycine and serine residues facilitating membrane interactions [1] [7]. A single disulfide bridge between Cys²⁸ and Cys³³ stabilizes the tertiary structure. While this bond moderately influences activity, it is less critical than the dual disulfide bridges found in some class IIa members like pediocin [1] [7] [9]. Nuclear magnetic resonance (NMR) studies of the identical curvacin A reveal a flexible N-terminus and a C-terminal amphipathic α-helix (residues 17–34) essential for membrane insertion [7].
Table 1: Structural Features of Sakacin A
Characteristic | Detail |
---|---|
Mature peptide length | 41 amino acids |
Molecular weight | 4308.9 Da |
Isoelectric point (pI) | 9.31 |
Net charge (pH 3-9) | +3 |
Key structural motifs | YGNGV (N-terminal, positions 9-13), C-terminal α-helix (residues 17-34) |
Post-translational bonds | One disulfide bond (Cys²⁸-Cys³³) |
Leader peptide | 18 amino acids, cleaved during export |
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